EFdA-triphosphate (tetralithium), also known as 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate, is a potent nucleoside reverse transcriptase inhibitor. It is notable for its unique structural attributes and mechanisms of action that distinguish it from traditional nucleoside reverse transcriptase inhibitors. EFdA-triphosphate exhibits a prolonged intracellular half-life, making it effective in the treatment of HIV-1 infections.
EFdA-triphosphate is derived from 4′-ethynyl-2-fluoro-2′-deoxyadenosine, a compound that has been synthesized for its antiviral properties. It is classified as a nucleoside reverse transcriptase inhibitor, specifically targeting the reverse transcriptase enzyme of HIV-1. Its classification as a nucleoside reverse transcriptase translocation inhibitor highlights its unique mechanism of action compared to other inhibitors in its class.
The synthesis of EFdA-triphosphate involves several key steps:
EFdA-triphosphate possesses several distinctive structural features:
The molecular formula for EFdA-triphosphate is CHFNOP, and its molecular weight is approximately 507.19 g/mol.
EFdA-triphosphate acts as an inhibitor in various biochemical reactions involving reverse transcriptase:
The mechanism of action for EFdA-triphosphate involves multiple pathways:
These mechanisms contribute to its high potency against HIV strains, including those resistant to other treatments.
EFdA-triphosphate exhibits several important physical and chemical properties:
These properties are crucial for its application in therapeutic settings.
EFdA-triphosphate has significant applications in scientific research and clinical settings:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3